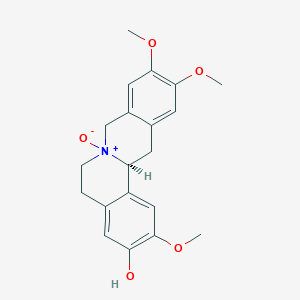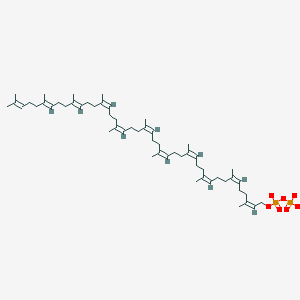
Di-trans,octa-cis-undecaprenyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditrans,polycis-undecaprenyl diphosphate(3-) is an organophosphate oxoanion that is the trianion of ditrans,polycis-undecaprenyl diphosphate. It is an organophosphate oxoanion and a ditrans,polycis-polyprenyl diphosphate(3-). It is a conjugate base of a ditrans,polycis-undecaprenyl diphosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reaction Mechanisms
Different Mechanisms for cis- and trans-Prenyltransferases
Studies have shown that octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) have different reaction mechanisms, despite using the same substrates. OPPs follow a sequential mechanism, while UPPs exhibit a concerted mechanism, indicating distinct processes for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Structural Insights into cis-Prenyl Chain Elongating Enzymes
The crystal structure of undecaprenyl diphosphate synthase (UPS), a cis-prenyl chain elongating enzyme, provides insights into its unique protein fold, different from the isoprenoid synthase fold common in related enzymes. This structural understanding aids in hypothesizing the reaction mechanism of UPS (Fujihashi et al., 2001).
Biological Functions and Disease Implications
Role in Protein Glycosylation and Disease
cis-Prenyltransferases, including UPPS, are involved in protein glycosylation and have been linked to various human diseases. The heteromeric nature of eukaryotic cis-prenyltransferases, comprising NgBR/Nus1 subunits, is crucial for their function and offers insights into disease mechanisms (Grabińska, Park, & Sessa, 2016).
Importance in Bacterial Cell Wall Biosynthesis
UPPS plays a significant role in bacterial peptidoglycan biosynthesis. Understanding its kinetics, mechanisms, and structure can be crucial for developing antibacterial agents targeting this enzyme (Teng & Liang, 2012).
Biochemical Properties and Substrate Specificities
Analysis of Substrate Binding and Catalytic Function
Mutational analysis of UPPS has provided insights into its substrate binding site and catalytic function. This research aids in understanding the enzyme's interaction with different substrates and its role in bacterial cell wall synthesis (Fujikura et al., 2000).
In Vivo and In Vitro Antibacterial Activity of Prenyltransferase Inhibitors
The discovery of inhibitors targeting UPPS demonstrates its potential as a drug target against various bacterial infections. Such inhibitors have shown efficacy in vitro and in vivo, highlighting the therapeutic potential of targeting this enzyme (Song et al., 2020).
Eigenschaften
Produktname |
Di-trans,octa-cis-undecaprenyl diphosphate |
|---|---|
Molekularformel |
C55H89O7P2-3 |
Molekulargewicht |
924.2 g/mol |
IUPAC-Name |
[oxido-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
InChI-Schlüssel |
NTXGVHCCXVHYCL-NTDVEAECSA-K |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



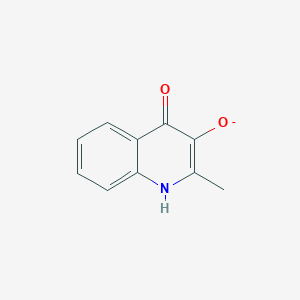
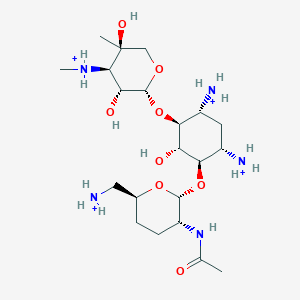
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
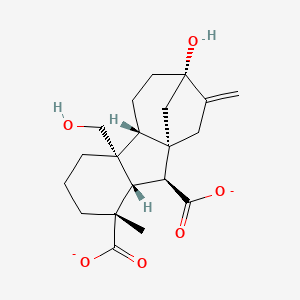
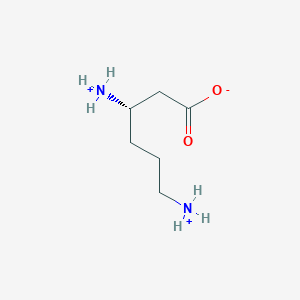
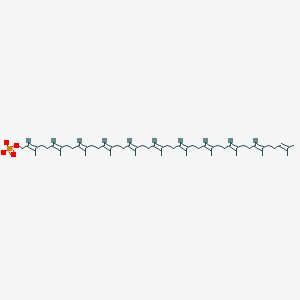
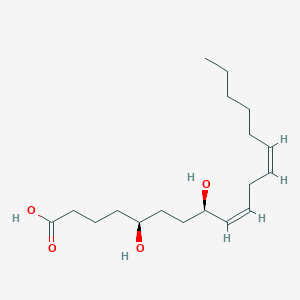
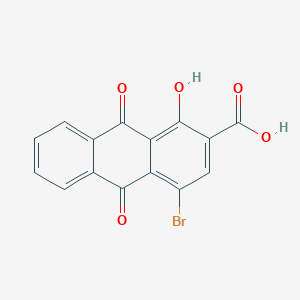
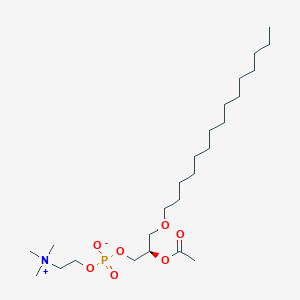
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)

![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)

